molecular formula C20H34N2O5 B6067148 Ethyl 2-[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methyl-methylamino]acetate

Ethyl 2-[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methyl-methylamino]acetate

Cat. No.: B6067148
M. Wt: 382.5 g/mol
InChI Key: JZNRYXSKYWBKGV-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methyl-methylamino]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methyl-methylamino]acetate typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of corresponding oxides and imines.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various alkyl halides are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methyl-methylamino]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methyl-methylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

  • Ethyl 2-[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methylamino]acetate
  • Ethyl 2-[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methylamino]propanoate

Uniqueness: Ethyl 2-[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methyl-methylamino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[4-[2-hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O5/c1-7-26-20(24)13-21(4)11-16-8-9-18(19(10-16)25-6)27-14-17(23)12-22(5)15(2)3/h8-10,15,17,23H,7,11-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNRYXSKYWBKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC1=CC(=C(C=C1)OCC(CN(C)C(C)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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